molecular formula C11H16Cl2N2O B1439701 2-Chloro-3-(4-piperidinylmethoxy)pyridine hydrochloride CAS No. 1185298-34-3

2-Chloro-3-(4-piperidinylmethoxy)pyridine hydrochloride

Cat. No. B1439701
M. Wt: 263.16 g/mol
InChI Key: OLZIFSPIZRREMI-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-piperidinylmethoxy)pyridine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C11H15ClN2O•HCl and a molecular weight of 263.16 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-(4-piperidinylmethoxy)pyridine hydrochloride are not extensively detailed in the search results. Its molecular weight is 263.16 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Chloro-3-(4-piperidinylmethoxy)pyridine hydrochloride serves as a key intermediate in various chemical syntheses. For instance, it is used in the synthesis of highly efficient herbicides, as demonstrated in the production of trifloxysulfuron (Zuo Hang-dong, 2010) Zuo Hang-dong (2010).
  • It plays a role in the formation of functionalized 4H-Pyrano[3,2-c]pyridines, which are important in various organic reactions (R. Mekheimer, N. Mohamed, K. Sadek, 1997) R. Mekheimer, N. Mohamed, K. Sadek (1997).
  • The compound is useful in regioselective 3,4-difunctionalization of pyridines, forming 3,4-pyridynes which are valuable in synthesizing trisubstituted pyridines (Benjamin Heinz et al., 2021) Benjamin Heinz et al. (2021).

Applications in Pharmaceutical Synthesis

  • 2-Chloro-3-(4-piperidinylmethoxy)pyridine hydrochloride is an intermediate in synthesizing lafutidine, a drug used for gastric ulcers and related conditions (Shen Li, 2012) Shen Li (2012).
  • It is also used in the synthesis of compounds with potential antimicrobial properties, exemplified by research on new quinazolinones derivatives (G. Naganagowda, A. Petsom, 2011) G. Naganagowda, A. Petsom (2011).
  • The compound has been used in the synthesis of 3-pyridyl ether nicotinic acetylcholine receptor ligands, which show promise in treating cognitive disorders (N H Lin et al., 1997) N H Lin et al. (1997).

properties

IUPAC Name

2-chloro-3-(piperidin-4-ylmethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.ClH/c12-11-10(2-1-5-14-11)15-8-9-3-6-13-7-4-9;/h1-2,5,9,13H,3-4,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZIFSPIZRREMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(N=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-piperidinylmethoxy)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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